molecular formula C24H26N2O3 B2457365 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 920210-65-7

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2457365
CAS No.: 920210-65-7
M. Wt: 390.483
InChI Key: WJSBEYWEYFUBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA is a naphthalene derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Topical Drug Delivery Enhancement

The application of morpholinyl derivatives, closely related to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide, in enhancing the efficiency of topical drug delivery systems has been demonstrated. The study synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, which showed significant improvements in skin permeation rates compared to naproxen, indicating their potential as prodrugs for topical applications (Rautio et al., 2000).

Antiproliferative Activity Against Cancer Cell Lines

Research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones has shown promising anticancer properties. These compounds, bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, were tested against various human cancer cell lines. One compound, in particular, showed good antiproliferative activity against breast, cervical, and lung cancer cell lines, indicating its potential as an anticancer agent (Liu et al., 2018).

Catalytic Applications for Greener Chemical Processes

A study focusing on the catalytic methylation of 2-naphthol using dimethyl carbonate, a more environmentally friendly reagent, highlighted the potential for using catalysts in greener chemical processes. The research demonstrated high conversion and selectivity rates towards 2-methoxynaphthalene, an important intermediate in the production of pharmaceuticals like naproxen, emphasizing the role of catalysts in sustainable chemistry (Yadav & Salunke, 2013).

Photophysical Studies for pH Sensing Applications

Photophysical properties of derivatives incorporating morpholinoethyl groups have been explored, particularly for their potential in excited-state proton transfer (ESPT) reactions. These studies have identified certain derivatives as efficient ratiometric pH probes, which perform strongly as photoacids in aqueous solutions, offering valuable tools for pH sensing in various research and diagnostic applications (Qu et al., 2016).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)23(26-13-15-29-16-14-26)17-25-24(27)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBEYWEYFUBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.